REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[CH:5][N:6]([CH3:13])[C:7]=1[C:8](=[O:12])SCC)#[N:2].C([SiH](CC)CC)C>CC(C)=O.[Pd]>[CH:8]([C:7]1[N:6]([CH3:13])[CH:5]=[N:4][C:3]=1[C:1]#[N:2])=[O:12]
|
Name
|
S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CN(C1C(SCC)=O)C
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.041 mol
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring at 0° C
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Celite
|
Type
|
CUSTOM
|
Details
|
after complete consumption of starting product
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified twice by chromatography on silicagel (Hexane/AcOEt: 6/4 (v/v))
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(N=CN1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |